![molecular formula C26H29N5O3 B2804040 1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896831-72-4](/img/structure/B2804040.png)
1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a pyrrole ring . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines can be challenging due to the need for precise control over the formation of the fused ring system . A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines features a pyrimidine ring fused with a pyrrole ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present . Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary widely depending on the specific substituents present. These properties can include solubility, stability, and reactivity .Scientific Research Applications
- Notably, dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives demonstrated significant antiproliferative effects on both cell lines, with higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
Breast Cancer Treatment
CDK2 Targeting Compounds
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can halt cell cycle progression, leading to cell cycle arrest . This can have downstream effects on DNA replication, cell division, and ultimately, cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to cell cycle arrest . This can prevent the proliferation of cells, particularly cancer cells, which often exhibit uncontrolled cell division .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-benzyl-10-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-19-7-5-12-30-23(19)28-24-21(26(30)33)17-22(31(24)18-20-8-3-2-4-9-20)25(32)27-10-6-11-29-13-15-34-16-14-29/h2-5,7-9,12,17H,6,10-11,13-16,18H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKOKIJPFNALEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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